PCI-34051

Catalog No.
S548551
CAS No.
950762-95-5
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PCI-34051

CAS Number

950762-95-5

Product Name

PCI-34051

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

PCI 34051, PCI-34051, PCI-34058, PCI34051

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Description

The exact mass of the compound N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is 296.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HDAC Inhibition

Histone deacetylases are enzymes that remove acetyl groups from histones, proteins that package DNA within the cell nucleus. This process regulates gene expression. HDAC inhibitors, like NHM-I, block this deacetylation, potentially influencing the expression of various genes .

Selectivity for HDAC8

A key feature of NHM-I is its reported selectivity for HDAC8 compared to other HDAC isoforms. Studies suggest NHM-I exhibits significantly higher inhibitory activity towards HDAC8 compared to HDAC 1, 2, 3, 6, and 10 . This selectivity is crucial for minimizing potential side effects associated with broad-spectrum HDAC inhibition.

PCI-34051 is a potent and selective inhibitor of histone deacetylase 8, known for its significant role in regulating gene expression through the modification of histones. This compound exhibits greater than 200-fold selectivity for histone deacetylase 8 over other isoforms, including histone deacetylases 1, 2, 3, 6, and 10. Its chemical properties allow it to induce apoptosis specifically in T-cell derived malignancies while sparing normal cells, making it a promising candidate for targeted cancer therapies .

  • Ligand binding: The indole and carboxamide groups could allow NHMBC to interact with various receptors or enzymes in the body.
  • Enzyme inhibition: The molecule might act as an inhibitor for specific enzymes depending on its structure and binding properties.
  • Skin and eye irritation: The presence of the hydroxyl group could potentially cause skin or eye irritation upon contact.
  • Unknown toxicity: Further studies would be required to determine the potential toxicity of NHMBC if ingested or inhaled.

The primary mechanism of action for PCI-34051 involves the inhibition of histone deacetylase activity. In vitro studies have demonstrated that PCI-34051 can effectively inhibit the enzymatic activity of histone deacetylase 8 by binding to its active site. The compound does not induce detectable acetylation of histones or tubulin, which is a hallmark of other histone deacetylase inhibitors . This unique profile suggests that PCI-34051 may operate through alternative pathways or mechanisms not fully understood yet.

PCI-34051 has shown significant biological activity in various cancer cell lines, particularly those derived from T-cell lymphomas and leukemias. It induces caspase-dependent apoptosis, which is characterized by the activation of specific proteases that lead to programmed cell death . Research indicates that while it does not affect normal hematopoietic cells or solid tumor lines, it remains effective against T-cell receptor signaling-defective cells . Additionally, studies have indicated that PCI-34051 can enhance the anticancer effects when used in combination with other agents, such as ACY-241 .

The synthesis of PCI-34051 involves several steps typical of organic synthesis processes aimed at producing selective inhibitors. While specific detailed procedures are often proprietary or not fully disclosed in the literature, general methods include:

  • Starting Materials: Utilization of readily available chemical precursors.
  • Reagents: Employing reagents that facilitate the formation of desired functional groups.
  • Purification: Techniques such as chromatography are used to isolate the final product with high purity.

The compound can be synthesized in laboratory settings where conditions such as temperature and pH are meticulously controlled to optimize yield and purity .

PCI-34051's primary application lies within cancer research and therapy. Its selective inhibition of histone deacetylase 8 makes it a valuable tool for studying epigenetic regulation in T-cell malignancies. Furthermore, it holds potential for therapeutic applications in combination therapies aimed at enhancing the efficacy of existing anticancer drugs . Beyond oncology, there is ongoing research into its neuroprotective properties and potential applications in neurodegenerative diseases .

Interaction studies involving PCI-34051 have primarily focused on its synergistic effects when combined with other drugs. For instance, studies have shown that when used alongside ACY-241, PCI-34051 enhances apoptotic effects in ovarian cancer cell lines . The compound's interactions with various cellular pathways are still under investigation to fully understand its pharmacodynamics and potential off-target effects.

Several compounds exhibit similar mechanisms or target histone deacetylases but differ in selectivity or biological effects. Here are some notable examples:

Compound NameSelectivityBiological ActivityUnique Features
PCI-34051>200-fold HDAC8Induces apoptosis in T-cell lymphomasHighly selective for HDAC8
Trichostatin ANon-selectiveBroad HDAC inhibition; induces histone acetylationAffects multiple HDAC isoforms
ACY-241ModerateEnhances acetylation; synergistic with PCI-34051Effective against solid tumors
Valproic AcidNon-selectiveBroad-spectrum HDAC inhibition; mood stabilizerUsed clinically for epilepsy

PCI-34051 stands out due to its exceptional selectivity for histone deacetylase 8 and its unique ability to induce apoptosis selectively in T-cell malignancies without affecting normal cells . This specificity makes it a compelling candidate for further development as a therapeutic agent in targeted cancer treatments.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11609238 g/mol

Monoisotopic Mass

296.11609238 g/mol

Heavy Atom Count

22

Appearance

White to gray solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PUI52VXV61

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

950762-95-5

Wikipedia

Pci-34051

Dates

Modify: 2023-08-15
1: Ha SD, Han CY, Reid C, Kim SO. HDAC8-Mediated Epigenetic Reprogramming Plays a Key Role in Resistance to Anthrax Lethal Toxin-Induced Pyroptosis in Macrophages. J Immunol. 2014 Aug 1;193(3):1333-43. doi: 10.4049/jimmunol.1400420. Epub 2014 Jun 27. PubMed PMID: 24973453; PubMed Central PMCID: PMC4108443.
2: Wang C, Eessalu TE, Barth VN, Mitch CH, Wagner FF, Hong Y, Neelamegam R, Schroeder FA, Holson EB, Haggarty SJ, Hooker JM. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Am J Nucl Med Mol Imaging. 2013 Dec 15;4(1):29-38. eCollection 2013. PubMed PMID: 24380043; PubMed Central PMCID: PMC3867727.
3: Balasubramanian S, Ramos J, Luo W, Sirisawad M, Verner E, Buggy JJ. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas. Leukemia. 2008 May;22(5):1026-34. doi: 10.1038/leu.2008.9. Epub 2008 Feb 7. PubMed PMID: 18256683.

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